Ethyl 4-amino-3-oxobutanoate hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl 4-amino-3-oxobutanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-2-10-6(9)3-5(8)4-7;/h2-4,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOABZNWOTUVIJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 4 Amino 3 Oxobutanoate Hydrochloride and Analogues
Conventional Chemical Synthesis Approaches
Strategies Utilizing Protected α-Amino Acids as Precursors
A prevalent strategy for synthesizing α-amino-β-keto esters involves the use of protected α-amino acids as starting materials. organic-chemistry.org This approach allows for the controlled formation of the desired carbon skeleton while preventing unwanted side reactions involving the amino and carboxyl functional groups.
To facilitate the selective reaction at the carboxyl group, the amino group of the precursor α-amino acid must first be protected. Common protecting groups for amines include tert-Butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). ug.edu.plslideshare.net The choice of protecting group is crucial as it must be stable under the reaction conditions for carboxyl group activation and subsequent C-C bond formation, yet readily removable without affecting other parts of the molecule. slideshare.netddugu.ac.in Research has shown that Boc-protected esters often yield better results in the synthesis of α-amino-β-keto esters. organic-chemistry.org
Following amino group protection, the carboxyl group is activated to enhance its electrophilicity. This can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acid chloride or a mixed anhydride (B1165640). gcwgandhinagar.com For instance, treatment of an N-protected amino acid with thionyl chloride or phosphorus pentachloride can generate the corresponding acid chloride. gcwgandhinagar.com Another method involves the use of activating agents like 2-chloro-4,6-dimethoxy organic-chemistry.orgmdpi.comorganic-chemistry.orgtriazine (CDMT) in the presence of N-methylmorpholine (NMM) to form an activated ester in situ. organic-chemistry.org
| Protecting Group | Abbreviation | Common Removal Conditions |
| tert-Butyloxycarbonyl | Boc | Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) |
| Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Piperidine in dimethylformamide (DMF) |
This table outlines common amino-protecting groups used in the synthesis of α-amino-β-keto esters and their typical deprotection conditions.
Once the carboxyl group is activated, it can react with a suitable nucleophile to form the β-keto ester. A common method is the Claisen condensation, which involves the reaction of an α-amino acid derivative with an enolate. mdpi.com Specifically, chelated enolates of amino acid esters have been shown to be effective nucleophiles for reactions with acyl halides and imidazolides, affording α-amino-β-keto esters in good yields. organic-chemistry.orgorganic-chemistry.org The reaction is typically rapid, often completing within minutes. organic-chemistry.orgorganic-chemistry.org The use of sterically demanding bases like lithium diisopropylamide (LDA), lithium hexamethyldisilazide (LHMDS), or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can suppress the formation of side products. organic-chemistry.org
The choice of the acylating agent also influences the reaction outcome. While acyl halides are commonly used, acylimidazolides have been found to provide comparable results. organic-chemistry.org This approach demonstrates the versatility of using protected α-amino acids as precursors for the efficient synthesis of α-amino-β-keto ester derivatives. organic-chemistry.org
| Base | Acylating Agent | Typical Yield |
| LDA | Acyl Halide | Good to Excellent |
| LHMDS | Acyl Halide | Good to Excellent |
| LTMP | Acyl Imidazolide | Good to Excellent |
This table summarizes the reaction conditions for the formation of β-keto esters from protected α-amino acids and acetate enolates.
Oxidative Halogenation of Active Methylene (B1212753) Groups in β-Keto Esters
Another synthetic route involves the halogenation of the active methylene group (the α-carbon) in β-keto esters. wikipedia.org This method introduces a halogen atom that can subsequently be displaced or participate in further transformations to yield the desired amino group.
The selective introduction of a halogen at the α-position of a β-keto ester requires careful selection of the halogenating agent and optimization of reaction conditions. acs.orgnih.gov N-halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are commonly employed as sources of electrophilic halogens. acs.orgacs.org The reaction can be carried out under acidic or basic conditions to facilitate the formation of the enol or enolate intermediate, which is the reactive species. wikipedia.org
For instance, the enantioselective α-chlorination of β-keto esters can be achieved using a chiral Lewis acid catalyst, such as one prepared from Cu(OTf)₂ and a spirooxazoline ligand, with NCS as the chlorine source. acs.org Phase-transfer catalysis using hybrid amide-based Cinchona alkaloids has also been shown to be highly effective for the enantioselective chlorination of β-keto esters, yielding products with high enantiomeric excess. acs.orgnih.gov The optimization of parameters such as the catalyst, solvent, temperature, and base is crucial for achieving high yields and stereoselectivity. acs.orgnih.gov
| Halogenating Agent | Catalyst/Conditions | Selectivity |
| N-Chlorosuccinimide (NCS) | Chiral Cu(II)/spirooxazoline complex | High enantioselectivity |
| N-Chlorosuccinimide (NCS) | Cinchona alkaloid derivatives (phase-transfer) | High enantioselectivity |
| Bromine (Br₂) | Acidic or basic conditions | Regioselectivity depends on conditions |
| Iodine (I₂) | With an oxidizing agent (e.g., H₂O₂) | α-Iodination |
This table presents various selective halogenating agents and conditions for the α-halogenation of β-keto esters.
Following halogenation, the resulting α-halo-β-keto ester can undergo further reactions. One common pathway is hydrolysis of the ester group, followed by decarboxylation. aklectures.comlibretexts.org This sequence is typically performed under acidic or basic conditions with heating. aklectures.comyoutube.com The hydrolysis of the ester yields a β-keto acid intermediate. pearson.com Upon heating, this β-keto acid readily undergoes decarboxylation, losing carbon dioxide to form a ketone. libretexts.orgyoutube.com
Cyano-Substitution Reactions of Halogenated 3-Oxobutanoate Derivatives
The introduction of a cyano group into halogenated 3-oxobutanoate derivatives is a key step in the synthesis of various important chemical intermediates. This transformation is typically achieved through nucleophilic substitution, where a halide is displaced by a cyanide ion. A common precursor for these reactions is ethyl 4-chloro-3-oxobutanoate.
The reaction of ethyl 4-halo-3-oxobutanoates with an alkali metal cyanide, such as sodium cyanide or potassium cyanide, in a suitable solvent like methanol, is a widely employed method for the synthesis of ethyl 4-cyano-3-oxobutanoate. The halogen atom at the 4-position is a good leaving group, facilitating the nucleophilic attack by the cyanide ion. The choice of the halogen can influence the reaction rate, with bromine being a more reactive leaving group than chlorine. The amount of alkali metal cyanide used is typically in the range of 0.8 to 1.3 moles per mole of the 4-halo-3-oxobutanoate compound. The reaction can be carried out by adding a methanol solution of the alkali metal cyanide to a cooled solution of the halogenated ester. After the addition, the mixture is gradually warmed to room temperature to complete the reaction.
For instance, the synthesis of methyl 4-cyano-3-oxobutanoate has been demonstrated by dissolving methyl 4-bromo-3-oxobutanoate in methanol, cooling the solution to 0°C, and then adding a solution of sodium cyanide in methanol. After allowing the reaction to proceed, the product is isolated by extraction with an organic solvent like ethyl acetate. Similarly, methyl 4-chloro-3-oxobutanoate can be reacted with potassium cyanide in methanol at an elevated temperature (e.g., 40°C) to yield the desired cyano-substituted product.
These cyano-substituted 3-oxobutanoate derivatives are valuable precursors. For example, (R)-ethyl 4-cyano-3-hydroxybutanoate, a key intermediate for the synthesis of cholesterol-lowering drugs, can be prepared from (S)-4-chloro-ethyl 3-hydroxybutanoate through a cyanidation step using sodium cyanide. mdpi.com This highlights the importance of cyano-substitution reactions in the stereoselective synthesis of pharmaceutical intermediates.
Condensation and Acylation Reactions of Amines with β-Keto Esters
The reaction of amines with β-keto esters, such as ethyl acetoacetate, provides a versatile route to a variety of nitrogen-containing compounds, including β-enamino esters and amides. These reactions are fundamental in organic synthesis for the construction of heterocyclic systems and other valuable molecules.
Formation of β-Arylamino Crotonate Structures
The condensation of β-keto esters with primary and secondary amines, particularly aromatic amines, leads to the formation of β-enamino esters, such as β-arylamino crotonates. acs.orgresearchgate.net This reaction is typically catalyzed by an acid and involves the formation of a vinylogous amide, which is a stable enamine. The reaction of ethyl acetoacetate with an amine in the presence of a catalytic amount of a weak acid, like acetic acid, can proceed efficiently under solvent-free conditions or in a solvent like ethanol (B145695) to yield the corresponding β-enamino ester. researchgate.netorganic-chemistry.org
The general mechanism involves the initial formation of a hemiaminal by the nucleophilic attack of the amine on the ketone carbonyl of the β-keto ester. Subsequent dehydration, often facilitated by the acidic catalyst, leads to the formation of the stable enamine product. The use of ultrasound has been shown to promote this reaction, providing good yields of the desired β-enamino esters. organic-chemistry.org Continuous flow synthesis processes have also been developed for the production of β-amino crotonates, reacting an ester like methyl acetoacetate or ethyl acetoacetate with a base such as ammonia (B1221849), which can achieve high purity and yield. google.comgoogle.com These β-amino crotonates are important intermediates in the synthesis of calcium channel blockers. google.comgoogle.com
Acylbutanamide Generation
The generation of acylbutanamides from β-keto esters can be achieved through various synthetic strategies, including the acylation of amines or the direct amidation of the β-keto ester. While the condensation reaction with amines leads to β-enamino esters, subsequent transformations or alternative reaction pathways can yield amide structures.
One approach involves the C-acylation of enolates derived from β-keto esters. For instance, the reaction of magnesium enolates of substituted malonic acid half oxyesters with acyl donors can produce functionalized α-substituted β-keto esters. organic-chemistry.org These can then be further manipulated to introduce the amide functionality.
More directly, nickel-catalyzed amidation of β-keto esters has been developed as a convergent method for the synthesis of α-amidated materials. nih.gov This method demonstrates broad substrate tolerance for both the β-keto ester and the amine coupling partner. nih.gov Additionally, the treatment of thioesters, which can be derived from β-keto esters, with MgBr₂·OEt₂ and i-Pr₂NEt allows for chemoselective soft enolization and acylation by N-acylbenzotriazoles to give β-keto thioesters. These intermediates can then be converted into β-keto amides under mild conditions. organic-chemistry.org
Knoevenagel Condensation Strategies Involving Ethyl Acetoacetate Derivatives
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an active methylene compound, such as a derivative of ethyl acetoacetate, with an aldehyde or ketone. This reaction is typically catalyzed by a weak base and is widely used in the synthesis of α,β-unsaturated compounds and various heterocyclic systems. researchgate.netthermofisher.com
The condensation of ethyl 4-chloro-3-oxobutanoate with aromatic aldehydes is a notable application of this strategy. scielo.brscielo.br This reaction leads to the formation of ethyl 2-chloroacetyl-3-arylpropenoates, which are highly functionalized molecules with potential for further synthetic transformations. scielo.brscielo.br The reaction can be catalyzed by a mixture of morpholine and acetic acid. scielo.brscielo.br To make the process more environmentally friendly, the use of ionic liquids as solvents has been explored as an alternative to traditional solvents like benzene or toluene, which often require refluxing conditions. scielo.brscielo.br Conducting the reaction in an ionic liquid at room temperature can provide good yields of the desired propenoate products, often with a preference for the (E)-isomer. scielo.brscielo.br The use of molecular sieves can help to remove the water generated during the condensation, thereby shifting the equilibrium towards the product. thermofisher.com
The general mechanism of the Knoevenagel condensation involves the deprotonation of the active methylene compound by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct subsequently undergoes dehydration to yield the α,β-unsaturated product. The reactivity of the carbonyl compound is a key factor, with aldehydes generally being more reactive than ketones. thermofisher.com
| Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) | (E)/(Z) Ratio |
| Benzaldehyde | Morpholine/Acetic Acid | [bmim(NTf₂)] | 1 | 75 | 70/30 |
| 4-Chlorobenzaldehyde | Morpholine/Acetic Acid | [bmim(NTf₂)] | 0.5 | 84 | 85/15 |
| 4-Methoxybenzaldehyde | Morpholine/Acetic Acid | [bmim(NTf₂)] | 2 | 65 | 56/44 |
| 2-Thiophenecarboxaldehyde | Morpholine/Acetic Acid | [bmim(NTf₂)] | 1.5 | 78 | 78/22 |
| 2-Furaldehyde | Morpholine/Acetic Acid | [bmim(NTf₂)] | 1.5 | 72 | 75/25 |
| Piperonal | Morpholine/Acetic Acid | [bmim(NTf₂)] | 1 | 80 | 82/18 |
| This table presents data on the Knoevenagel condensation of various aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in an ionic liquid. scielo.brscielo.br |
Biocatalytic Synthesis Approaches for Stereoselective Transformations
Biocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions, high selectivity, and environmental benefits compared to traditional chemical methods. A significant application of biocatalysis is in the stereoselective synthesis of chiral molecules, which are crucial as building blocks for pharmaceuticals.
Asymmetric Bioreduction of 4-Chloro-3-oxobutanoate Analogues
The asymmetric bioreduction of ethyl 4-chloro-3-oxobutanoate (COBE) to optically active ethyl 4-chloro-3-hydroxybutanoate (CHBE) is a well-established and highly efficient process. mdpi.comnih.gov Both (R)- and (S)-enantiomers of CHBE are valuable chiral synthons for the synthesis of various pharmaceuticals. mdpi.comtandfonline.com This bioreduction is typically catalyzed by carbonyl reductases or alcohol dehydrogenases, which utilize a nicotinamide cofactor (NADH or NADPH) as a hydride source. nih.govnih.gov
A variety of microorganisms, including yeasts and bacteria, as well as isolated enzymes, have been employed for this transformation. tandfonline.commdpi.comresearchgate.net To overcome the high cost of the nicotinamide cofactors, cofactor regeneration systems are often implemented. A common approach is to co-express a glucose dehydrogenase (GDH) which oxidizes glucose to gluconolactone, simultaneously reducing NAD⁺ or NADP⁺ back to its active form. nih.govnih.gov This allows for the use of catalytic amounts of the expensive cofactor.
Recombinant Escherichia coli strains are frequently used as whole-cell biocatalysts, co-expressing the desired carbonyl reductase and a glucose dehydrogenase. nih.govnih.gov This approach simplifies the process by eliminating the need for enzyme purification and the external addition of the cofactor and regeneration enzyme. nih.gov The reaction can be performed in aqueous media or in biphasic systems (aqueous/organic solvent) to improve substrate and product solubility and to alleviate potential substrate or product inhibition. researchgate.netresearchgate.netresearchgate.net For instance, using an aqueous/dibutylphthalate biphasic system with Aureobasidium pullulans cells, high concentrations of (S)-CHBE have been achieved with excellent enantiomeric excess. researchgate.net
The choice of biocatalyst determines the stereochemical outcome of the reduction. For example, a carbonyl reductase from Pichia stipitis can produce (S)-CHBE with over 99% enantiomeric excess, while other enzymes can be used to synthesize the (R)-enantiomer. nih.gov The optimization of reaction conditions, such as pH, temperature, substrate concentration, and biomass concentration, is crucial for achieving high yields and stereoselectivity. researchgate.net
| Biocatalyst | Substrate Concentration | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
| Recombinant E. coli (carbonyl reductase and glucose dehydrogenase) | 28.5 mM | (R)-CHBE | 90.5 | 99 | nih.gov |
| Recombinant E. coli (carbonyl reductase from P. stipitis and glucose dehydrogenase) | 1 M | (S)-CHBE | >90 | >99 | nih.gov |
| Aureobasidium pullulans CGMCC 1244 | 56.8 g/L | (S)-CHBE | 94.5 | 97.7 | researchgate.net |
| Recombinant E. coli CgCR | 1000 mM | (R)-CHBE | ≥90 | - | mdpi.com |
| This table summarizes the results of the asymmetric bioreduction of ethyl 4-chloro-3-oxobutanoate (COBE) to ethyl 4-chloro-3-hydroxybutanoate (CHBE) using various biocatalysts. |
Enzymatic Systems (e.g., Carbonyl Reductase and Dehydrogenases)
Enzymatic reduction of β-keto esters is a prominent method for producing chiral β-hydroxy esters, which are precursors to the corresponding β-amino esters. This process often involves the use of carbonyl reductases, which catalyze the stereoselective reduction of a carbonyl group to a hydroxyl group. These enzymes are frequently used in conjunction with dehydrogenases for cofactor regeneration.
A common precursor for analogous compounds is ethyl 4-chloro-3-oxobutanoate (COBE), which can be reduced to ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE), a key building block for various pharmaceuticals. nih.gov This asymmetric reduction can be efficiently carried out using E. coli cells that co-express both a carbonyl reductase gene, such as S1 from Candida magnoliae, and a glucose dehydrogenase (GDH) gene from Bacillus megaterium. nih.gov The carbonyl reductase from Candida magnoliae is NADPH-dependent and facilitates the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate to the corresponding (S)-alcohol with a high degree of enantiomeric excess. oup.com
Similarly, a novel carbonyl reductase from Pichia stipitis has been identified and expressed in Escherichia coli for the production of ethyl (S)-4-chloro-3-hydroxybutanoate. nih.gov Recombinant E. coli cells containing carbonyl reductase (CgCR) and glucose dehydrogenase (GDH) have also been developed for the efficient bioreduction of COBE to (R)-ethyl 4-chloro-3-hydroxybutyrate ((R)-CHBE). rsc.org
The following table summarizes the performance of different enzymatic systems in the synthesis of precursors to chiral β-amino esters.
| Enzyme System | Substrate | Product | Molar Yield (%) | Enantiomeric Excess (%) |
| Carbonyl reductase (S1) from C. magnoliae and GDH from B. megaterium in E. coli | Ethyl 4-chloro-3-oxobutanoate (COBE) | Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) | 85 | 100 |
| Carbonyl reductase from Pichia stipitis in E. coli | Ethyl 4-chloro-3-oxobutanoate (COBE) | Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) | 95 | >99 |
| Carbonyl reductase (CgCR) and GDH in recombinant E. coli | Ethyl 4-chloro-3-oxobutanoate (COBE) | (R)-ethyl 4-chloro-3-hydroxybutyrate ((R)-CHBE) | ≥90 | Not specified |
Cofactor Regeneration Mechanisms in Biocatalysis
Many oxidoreductases, including carbonyl reductases, require nicotinamide cofactors such as NAD(P)H for their catalytic activity. illinois.edu These cofactors are expensive, making their stoichiometric use in industrial processes economically unfeasible. nih.gov Therefore, efficient in situ cofactor regeneration is crucial for the sustainability of these biocatalytic processes. nih.gov
A widely used method for cofactor regeneration is the substrate-coupled approach, where a second enzyme and a sacrificial co-substrate are used to regenerate the cofactor. For instance, glucose dehydrogenase (GDH) is often paired with a carbonyl reductase. nih.gov GDH oxidizes glucose to gluconolactone, which simultaneously reduces NADP+ to NADPH, the required cofactor for the carbonyl reductase. nih.gov This system is highly efficient, and in some cases, a high turnover number for the cofactor can be achieved. nih.gov
Another approach is the enzyme-coupled system, where an alcohol dehydrogenase is used to regenerate the cofactor. For example, isopropanol can act as a co-substrate for NADH regeneration. acs.org
| Regeneration Method | Enzyme(s) | Co-substrate | Product of Regeneration |
| Substrate-coupled | Glucose Dehydrogenase (GDH) | Glucose | Gluconolactone |
| Enzyme-coupled | Alcohol Dehydrogenase | Isopropanol | Acetone |
| Formate-based | Formate Dehydrogenase (FDH) | Formate | Carbon Dioxide |
Optimization of Bioreaction Conditions (e.g., Temperature, pH, Substrate Concentration, Solvent Systems)
To maximize the yield and efficiency of the biocatalytic synthesis of chiral β-amino ester precursors, it is essential to optimize the reaction conditions. Key parameters that are often fine-tuned include temperature, pH, substrate concentration, and the solvent system.
Temperature and pH: Enzymes have optimal temperature and pH ranges at which they exhibit maximum activity and stability. For the bioreduction of ethyl 4-chloro-3-oxobutanoate, temperatures around 30°C and a pH of approximately 7.0 have been found to be effective. rsc.org
Solvent Systems: The choice of solvent can significantly influence enzyme activity and the solubility of substrates and products. Aqueous monophase systems are often preferred for their simplicity and environmental benefits. nih.gov However, in some cases, an organic-solvent-water two-phase system can be advantageous. nih.gov The organic phase can serve as a reservoir for the substrate and can extract the product, which may be inhibitory to the enzyme at high concentrations. nih.gov For instance, in the synthesis of (S)-CHBE, a two-phase system resulted in a product concentration of 2.58 M in the organic phase. nih.gov More recently, biocompatible organic solvent-deep eutectic solvent-water reaction media have been explored to enhance the efficiency of bioreduction processes. rsc.org
The following table provides an example of optimized conditions for the synthesis of an analogue precursor.
| Parameter | Optimal Value/Condition | Rationale |
| Temperature | 30 °C | Balances enzyme activity and stability. |
| pH | 7.0 | Maintains the optimal ionization state of the enzyme's active site. |
| Substrate Feed | Continuous feeding | Avoids substrate inhibition and instability of the substrate in aqueous solution. nih.gov |
| Solvent System | Aqueous monophase or Organic-solvent-water two-phase | The choice depends on substrate/product solubility and potential inhibition. nih.govnih.gov |
Transaminase-Mediated Amination of β-Keto Esters
Transaminases are a class of enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor. diva-portal.org This enzymatic transformation provides a direct and highly enantioselective route to chiral amines and amino acids from their corresponding keto precursors. diva-portal.org The use of transaminases in the synthesis of β-amino esters from β-keto esters represents a powerful tool in biocatalysis. rsc.org
The process involves the reaction of a β-keto ester with an amino donor, such as isopropylamine or an amino acid, in the presence of a transaminase. rsc.org A variety of transaminases, often commercially available in screening kits, can be tested to identify the most effective catalyst for a specific substrate. rsc.org The reaction is typically carried out in an aqueous buffer system under mild conditions. rsc.org
One of the challenges in transaminase-catalyzed reactions is the unfavorable reaction equilibrium. rsc.org To drive the reaction towards product formation, a large excess of the amino donor is often used. rsc.org Alternatively, strategies such as the removal of the ketone by-product can be employed to shift the equilibrium. rsc.org
The enantioselectivity of the transaminase is a key factor, and both (R)- and (S)-selective transaminases are available, allowing for the synthesis of either enantiomer of the target β-amino ester. mdpi.comnih.gov
The following table shows representative results for the transaminase-catalyzed synthesis of a β-amino ester.
| Transaminase | Amino Donor | Substrate | Product | Conversion (%) | Enantiomeric Excess (%) |
| ATA-113 | Alanine | Ethyl 3-oxobutanoate | Ethyl 3-aminobutanoate | 99 | 94 (S) |
| ATA-103 | Alanine | Ethyl 3-oxobutanoate | Ethyl 3-aminobutanoate | >99 | 32 (S) |
Chemical Transformations and Mechanistic Investigations of Ethyl 4 Amino 3 Oxobutanoate Hydrochloride and Its Derivatives
Nucleophilic Reactivity and Substitution Mechanisms
The primary amino group in ethyl 4-amino-3-oxobutanoate hydrochloride imparts significant nucleophilic character to the molecule. This reactivity is central to its utility in forming new carbon-nitrogen bonds, a fundamental step in the synthesis of many nitrogen-containing heterocycles. The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers, initiating a variety of substitution reactions.
The general mechanism for nucleophilic substitution at a saturated carbon center (as in the case of reaction with alkyl halides) typically follows either an S(_N)1 or S(_N)2 pathway. In an S(_N)2 reaction, the nucleophilic amine directly attacks the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral. The reaction is concerted, meaning bond-forming and bond-breaking occur simultaneously. For an S(_N)1 reaction, a carbocation intermediate is formed first, which is then attacked by the nucleophile. This pathway is more common for sterically hindered electrophiles and can lead to a mixture of stereoisomers.
When reacting with acyl chlorides, the mechanism is a nucleophilic acyl substitution, which proceeds through a tetrahedral intermediate. The amine attacks the carbonyl carbon of the acyl chloride, followed by the elimination of the chloride ion to form a stable amide bond. This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Oxidative and Reductive Transformation Pathways
The chemical versatility of this compound extends to its participation in both oxidation and reduction reactions. These transformations can target either the keto group or the ester functionality, leading to a variety of structurally distinct products.
Oxidative Pathways: While specific oxidative transformations of this compound are not extensively detailed in readily available literature, the oxidation of β-amino esters, in general, can lead to several outcomes. Strong oxidizing agents could potentially lead to cleavage of the carbon-carbon bond or oxidation of the amino group. Milder and more selective oxidizing agents might be employed to introduce further functionality. For instance, in related systems, enzymatic oxidation is a common strategy to achieve stereoselective transformations.
Reductive Pathways: The carbonyl group of the β-keto ester is susceptible to reduction by various hydride reagents. Common reducing agents like sodium borohydride (B1222165) (NaBH(_4)) and lithium aluminum hydride (LiAlH(_4)) can reduce the ketone to a secondary alcohol. nih.govresearchgate.net LiAlH(_4) is a more powerful reducing agent and can also reduce the ester group to a primary alcohol, leading to a diol. nih.govresearchgate.net The choice of reducing agent and reaction conditions allows for selective reduction of either the ketone or both the ketone and the ester. For example, NaBH(_4) is generally selective for the reduction of ketones and aldehydes over esters. nih.gov The resulting amino alcohols are valuable chiral building blocks in organic synthesis.
| Reactant | Reagent | Product | Notes |
| Ethyl 4-amino-3-oxobutanoate | NaBH(_4) | Ethyl 4-amino-3-hydroxybutanoate | Selective reduction of the keto group. |
| Ethyl 4-amino-3-oxobutanoate | LiAlH(_4) | 4-Amino-1,3-butanediol | Reduction of both the keto and ester groups. |
Cyclization Reactions for Diverse Heterocyclic Frameworks
The true synthetic power of this compound and its derivatives is most evident in their application in cyclization reactions to form a wide variety of heterocyclic frameworks. The presence of both a nucleophilic amine and an electrophilic carbonyl group within the same molecule or in its derivatives allows for the construction of rings of various sizes and functionalities.
Intramolecular Cyclization to Pyrido[2,3-c]carbazol-1-ones
Derivatives of ethyl 4-amino-3-oxobutanoate are key intermediates in the synthesis of complex heterocyclic systems such as pyrido[2,3-c]carbazol-1-ones. A notable example involves the reaction of 9-alkyl-3-aminocarbazoles with ethyl 3-oxobutanoate, a close structural analog. ablelab.eu The initial reaction can lead to either acylation or condensation products depending on the reaction conditions. ablelab.eu The condensation product, an enamine, can then undergo intramolecular cyclization at high temperatures (240-250 °C) to yield the corresponding substituted pyrido[2,3-c]carbazol-1-ones. ablelab.eu This cyclization proceeds through an electrophilic attack of the carbazole (B46965) ring onto the ester carbonyl, followed by elimination of ethanol (B145695).
A study by Sapijanskaite et al. demonstrated this transformation, where the condensation products of 9-alkyl-3-aminocarbazoles and ethyl-3-oxobutanoate were cyclized in mineral oil at high temperatures to afford the target pyrido[2,3-c]carbazol-1-ones in moderate yields. ablelab.eu
| Reactant 1 | Reactant 2 | Intermediate | Product | Yield (%) |
| 9-Methyl-3-aminocarbazole | Ethyl 3-oxobutanoate | Ethyl 3-[(9-methyl-9H-carbazol-3-yl)amino]but-2-enoate | 3,7-Dimethyl-4,7-dihydro-1H-pyrido[2,3-c]carbazol-1-one | 46-69 |
| 9-Ethyl-3-aminocarbazole | Ethyl 3-oxobutanoate | Ethyl 3-[(9-ethyl-9H-carbazol-3-yl)amino]but-2-enoate | 7-Ethyl-3-methyl-4,7-dihydro-1H-pyrido[2,3-c]carbazol-1-one | 46-69 |
Pyrazole (B372694) Ring Formation
The 1,3-dicarbonyl moiety of β-keto esters like this compound makes them ideal precursors for the synthesis of pyrazoles. The classical Knorr pyrazole synthesis involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative. researchgate.net
The reaction mechanism begins with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the β-keto ester (in this case, the ketone). This is followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom of the hydrazine onto the remaining carbonyl carbon (the ester), followed by elimination of a molecule of ethanol to afford the pyrazole ring. When using substituted hydrazines, the regioselectivity of the cyclization can be an important consideration.
| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions |
| Ethyl acetoacetate | Phenylhydrazine | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | nano-ZnO, green protocol |
| Ethyl acetoacetate | Hydrazine hydrate | Pyrazolone | Absolute alcohol |
Quinolone Synthesis from β-Keto Esters
β-Keto esters are fundamental building blocks in the synthesis of quinolones, a significant class of heterocyclic compounds with diverse biological activities. Two classical named reactions, the Conrad-Limpach synthesis and the Gould-Jacobs reaction, utilize β-keto esters to construct the quinolone core. wikipedia.orgorganic-chemistry.orgwikipedia.orgmdpi.com
The Conrad-Limpach synthesis involves the reaction of an aniline (B41778) with a β-keto ester. wikipedia.orgorganic-chemistry.org At room temperature, the reaction typically yields a β-aminoacrylate (the kinetic product) through condensation at the keto group. organic-chemistry.org Heating this intermediate to high temperatures (around 250 °C) induces an intramolecular cyclization via an electrocyclic ring closing, followed by elimination of ethanol to form a 4-hydroxyquinoline. organic-chemistry.org
The Gould-Jacobs reaction begins with the condensation of an aniline with an alkoxymethylenemalonic ester derivative. wikipedia.org However, the core principle of cyclizing an N-aryl enamine derived from a β-dicarbonyl compound is similar. The reaction involves a nucleophilic attack from the aniline nitrogen, followed by a 6-electron cyclization process to form the quinoline (B57606) ring. wikipedia.org
| Reaction Name | Reactant 1 | Reactant 2 | Key Intermediate | Product Type |
| Conrad-Limpach | Aniline | β-Keto ester | Schiff base/β-Aminoacrylate | 4-Hydroxyquinoline |
| Gould-Jacobs | Aniline | Alkoxymethylenemalonic ester | Anilidomethylenemalonic ester | 4-Hydroxyquinoline-3-carboxylate |
Synthesis of Pyridine (B92270) and Other Nitrogen-Containing Heterocycles
The versatility of ethyl 4-amino-3-oxobutanoate and related β-keto esters extends to the synthesis of pyridines and other nitrogen-containing heterocycles. The Hantzsch pyridine synthesis is a classic multicomponent reaction that utilizes a β-keto ester, an aldehyde, and a nitrogen donor (like ammonia (B1221849) or ammonium (B1175870) acetate) to produce dihydropyridines, which can then be oxidized to pyridines. organic-chemistry.orgwikipedia.org
The mechanism of the Hantzsch synthesis is believed to proceed through the formation of two key intermediates: a Knoevenagel condensation product from the aldehyde and one equivalent of the β-keto ester, and an enamine from the reaction of the second equivalent of the β-keto ester with the nitrogen donor. organic-chemistry.org These two intermediates then condense and cyclize to form the dihydropyridine (B1217469) ring. The final step is an oxidation to achieve the aromatic pyridine ring. wikipedia.org
| Reactants | Product | Notes |
| Aldehyde, 2 eq. β-Keto ester, Ammonia/Ammonium acetate | 1,4-Dihydropyridine -> Pyridine | A multi-component reaction. The dihydropyridine is an isolable intermediate. |
Indoline (B122111) Derivative Formation
The structural backbone of ethyl 4-amino-3-oxobutanoate, a β-keto ester, is a valuable synthon for the construction of more complex heterocyclic systems, including indoline derivatives. Research into the synthesis of potential agonists for the Sphingosine-1-Phosphate-1 receptor has demonstrated the utility of related β-keto ester derivatives in acylating indoline cores. acs.org In these synthetic schemes, a free indoline intermediate can be reacted with acylating agents such as methyl 3-chloro-3-oxopropanoate or methyl 4-chloro-4-oxobutanoate to form the corresponding N-acylated indoline amides. acs.org
This transformation is typically achieved through standard amide bond formation conditions. The reaction involves the nucleophilic attack of the secondary amine of the indoline ring on the electrophilic carbonyl carbon of the acyl chloride, which is derived from the β-keto ester. The process is generally facilitated by a non-nucleophilic base, such as triethylamine (B128534) (TEA), to neutralize the hydrochloric acid generated during the reaction, and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) may be employed to enhance the reaction rate. acs.org The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (CH2Cl2) at room temperature. acs.org These reactions have been reported to proceed with moderate yields, in the range of 51-59%, over a period of approximately 5 hours. acs.org The resulting N-acylated indoline derivatives can be further modified, for instance, through oxidation of the indoline core to an indole (B1671886) using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.org
The following table summarizes the reaction conditions for the formation of N-acylated indoline derivatives from an indoline intermediate and related chloro-oxoalkanoates. acs.org
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Time | Temp. | Yield (%) |
| Indoline Intermediate | Methyl 3-chloro-3-oxopropanoate | DMAP/TEA | CH2Cl2 | 5 h | r.t. | 51-59 |
| Indoline Intermediate | Methyl 4-chloro-4-oxobutanoate | DMAP/TEA | CH2Cl2 | 5 h | r.t. | 51-59 |
1,3,4-Oxadiazole (B1194373) Derivative Synthesis
The 1,3,4-oxadiazole moiety is a significant heterocycle in medicinal chemistry, and derivatives of ethyl 4-amino-3-oxobutanoate can serve as precursors for its synthesis. mdpi.comsemanticscholar.org The most prevalent and established method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazine intermediates. semanticscholar.orgnih.gov
This synthetic strategy can be adapted for derivatives of ethyl 4-amino-3-oxobutanoate. A plausible route would involve the initial conversion of the ethyl ester group into a hydrazide by reacting it with hydrazine hydrate. The resulting hydrazide could then be acylated on its terminal nitrogen by reacting it with a suitable carboxylic acid or acyl chloride, yielding the key N,N'-diacylhydrazine precursor. The final step is the intramolecular cyclization, which is promoted by a dehydrating agent. semanticscholar.org
A wide array of dehydrating agents has been successfully employed for this transformation, with the choice of agent often influencing reaction conditions and yields. Commonly used reagents include:
Phosphorus oxychloride (POCl₃) nih.gov
Thionyl chloride (SOCl₂) semanticscholar.org
Polyphosphoric acid (PPA) nih.gov
Phosphorus pentoxide (P₂O₅) semanticscholar.org
Sulfuric acid (H₂SO₄) semanticscholar.org
Triflic anhydride (B1165640) ((CF₃SO₂)₂O) nih.gov
The reaction can be performed under conventional thermal heating or, in some cases, using microwave irradiation, which can significantly reduce reaction times. researchgate.net For instance, reactions using POCl₃ in a solvent like 1,4-dioxane (B91453) at 100°C can take between 4 to 8 hours to complete. semanticscholar.org This methodology provides a versatile pathway to a diverse range of 1,3,4-oxadiazole derivatives incorporating the structural elements of amino-oxobutanoates. semanticscholar.org
Reactivity of Enolates and Active Methylene (B1212753) Centers
This compound possesses a highly reactive active methylene center (the C4 position), flanked by a ketone and an ester carbonyl group. The protons on this carbon are acidic and can be readily abstracted by a base to form a stabilized nucleophilic enolate. This enolate is a key reactive intermediate, enabling a variety of carbon-carbon bond-forming reactions. researchgate.netresearchgate.net
The synthetic utility of enolates derived from analogous β-keto esters has been extensively documented. For example, the lithium enolate of ethyl 4,4,4-trifluoro-3-oxobutanoate, a close structural analogue, demonstrates versatile reactivity. researchgate.net In the presence of ammonium acetate, this enolate undergoes a complex transformation believed to involve self-condensation and cyclization, ultimately yielding a 4-amino-2,6-bis(trifluoromethyl)pyridine. researchgate.net When reacted with a different nucleophile and substrate, such as 1-aminonaphthalene, the same enolate participates in a reaction sequence that produces 4-trifluoromethyl-2-[(Z)-1,1,1-trifluoroprop-1-en-2-ol-1-yl]benzo[h]quinoline. researchgate.net These transformations highlight the enolate's capacity to act as a potent nucleophile in the construction of complex heterocyclic ring systems. researchgate.net
Furthermore, the nucleophilic character of enolates from active methylene compounds is employed in reactions with other types of electrophiles. Studies have shown that enolates derived from compounds like ethyl benzoylacetate and diethyl malonate can undergo nucleophilic addition to 1,4-dehydrobenzene diradicals. researchgate.net This reaction results in the formation of new C-C bonds and provides a method for the alkylation of aromatic systems, with reported yields for the resulting adducts ranging from 35% to 57%. researchgate.net This reactivity underscores the potential of the active methylene center in ethyl 4-amino-3-oxobutanoate and its derivatives to participate in a broad spectrum of synthetic transformations.
Chemoselectivity Studies in Multi-Component Reactions
Molecules like ethyl 4-amino-3-oxobutanoate feature multiple electrophilic sites, primarily the ketone carbonyl (C3) and the ester carbonyl (C1). This presents a significant challenge in terms of chemoselectivity, as a nucleophile can potentially attack either site. The outcome of such reactions is often highly dependent on the reaction conditions.
Systematic studies on the analogous compound, ethyl 4,4,4-trifluoro-3-oxobutanoate, in its reaction with various anilines, provide critical insights into controlling this chemoselectivity. researchgate.net The research demonstrated that the reaction pathway could be selectively directed to favor one of two possible products by carefully choosing the solvent, temperature, and catalyst. researchgate.net
Attack at the Ketone Carbonyl: When the reaction is performed under conditions that favor kinetic control, such as in a non-polar solvent at elevated temperatures, the nucleophilic aniline preferentially attacks the more electrophilic ketone carbonyl. This leads to a condensation reaction, forming stable ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates (enaminones). researchgate.net
Attack at the Ester Carbonyl: Conversely, when the reaction is conducted under conditions that favor thermodynamic control or catalysis that activates the ester group, the aniline can attack the ester carbonyl. This results in an amidation reaction, yielding N-aryl-4,4,4-trifluoro-3-oxobutyramides. researchgate.net
The ability to achieve chemoselective synthesis with over 90% selectivity for either product highlights the importance of reaction engineering in harnessing the synthetic potential of polyfunctionalized molecules. researchgate.net These findings are directly applicable to understanding and predicting the reactivity of ethyl 4-amino-3-oxobutanoate in multi-component or other complex reaction systems.
The table below summarizes the influence of reaction conditions on the chemoselective outcome of the reaction between ethyl 4,4,4-trifluoro-3-oxobutanoate and anilines. researchgate.net
| Product Type | Favored Reaction Site | General Conditions | Result |
| Ethyl 3-arylamino-4,4,4-trifluorobut-2-enoate | Ketone Carbonyl (C3) | Solvent/Temperature variation | Chemoselective synthesis (>90%) |
| N-aryl-4,4,4-trifluoro-3-oxobutyramide | Ester Carbonyl (C1) | Catalyst/Condition variation | Chemoselective synthesis (>90%) |
Spectroscopic Characterization and Theoretical Investigations of Ethyl 4 Amino 3 Oxobutanoate Hydrochloride and Analogues
Structural Elucidation via Advanced Spectroscopic Techniques
Spectroscopic techniques are fundamental in determining the structure of Ethyl 4-amino-3-oxobutanoate hydrochloride. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, DEPT)
NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR spectra are crucial for confirming the carbon skeleton and the connectivity of protons.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The ethyl group would exhibit a characteristic triplet for the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), arising from spin-spin coupling. The methylene group adjacent to the ketone (at C2) would likely appear as a singlet, while the methylene group at C4, adjacent to the protonated amino group, would also produce a distinct signal. The protons of the ammonium (B1175870) group (-NH₃⁺) may appear as a broad singlet, and its chemical shift could be solvent-dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework. Distinct signals are expected for the carbonyl carbons of the ester and ketone, the methylene carbons, and the carbons of the ethyl group. The chemical shifts of the carbonyl carbons are particularly diagnostic, typically appearing significantly downfield. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would further aid in distinguishing between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Splitting Pattern (¹H) |
| CH₃ (ethyl) | ~1.2 | ~14 | Triplet |
| -O-CH₂- (ethyl) | ~4.1 | ~61 | Quartet |
| -CO-CH₂-CO- | ~3.5 | ~49 | Singlet |
| -CO-CH₂-NH₃⁺ | ~3.8 | ~52 | Singlet |
| -NH₃⁺ | Broad | - | Singlet |
| C=O (ketone) | - | ~200 | - |
| C=O (ester) | - | ~168 | - |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. For this compound, the IR spectrum would be characterized by several key absorption bands. The presence of two carbonyl groups (ketone and ester) would result in strong absorption bands in the region of 1700-1750 cm⁻¹. The C=O stretch of the ketone is typically found around 1715 cm⁻¹, while the ester carbonyl stretch appears at a slightly higher frequency, around 1735 cm⁻¹. The C-O stretching of the ester group would also be observable. A significant feature for the hydrochloride salt is the presence of the ammonium group (-NH₃⁺), which would exhibit characteristic N-H stretching vibrations, often seen as a broad band in the 3000-3300 cm⁻¹ region. Bending vibrations for the N-H bonds would also be present at lower frequencies.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Ammonium (-NH₃⁺) | N-H Stretch | 3000-3300 | Strong, Broad |
| C-H (alkane) | C-H Stretch | 2850-3000 | Medium |
| Ketone (C=O) | C=O Stretch | ~1715 | Strong |
| Ester (C=O) | C=O Stretch | ~1735 | Strong |
| Ester (C-O) | C-O Stretch | 1000-1300 | Strong |
| Ammonium (-NH₃⁺) | N-H Bend | 1500-1650 | Medium |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to the free base (after loss of HCl). The fragmentation pattern would likely involve the loss of the ethyl group, the ethoxy group, or cleavage at the carbonyl groups, leading to the formation of characteristic fragment ions. Analysis of these fragments helps to confirm the connectivity of the molecule.
UV-Visible Spectroscopy for Electronic Structure and Conjugation Studies
UV-Visible spectroscopy probes the electronic transitions within a molecule. For this compound, the primary chromophores are the two carbonyl groups. These groups typically exhibit n → π* transitions, which are formally forbidden and thus of low intensity, and π → π* transitions at shorter wavelengths. The lack of extensive conjugation in the molecule suggests that the absorption maxima will be in the UV region and not in the visible range. Studies on similar β-ketoesters show that the keto-enol tautomerism can influence the UV-Vis spectrum, with the enol form often showing a strong absorption band at a longer wavelength due to the conjugated system. However, in the hydrochloride salt, the amino group is protonated, which may affect the electronic structure and the resulting spectrum.
Computational Chemistry and Molecular Modeling Approaches
In the absence of complete experimental data, computational chemistry and molecular modeling serve as powerful predictive tools. Methods like Density Functional Theory (DFT) can be used to calculate the optimized geometry of this compound. These calculations can predict spectroscopic properties such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data for validation. Molecular modeling can also provide insights into the molecule's electronic properties, such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), which are important for understanding its reactivity. Theoretical studies on related β-keto esters have been used to assess their reactivity and potential biological activity.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach allows for a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For this compound, DFT calculations can provide a detailed understanding of its geometric, electronic, and thermodynamic characteristics.
The first step in a DFT study is typically the optimization of the molecule's geometry to find its most stable conformation. Using a functional such as B3LYP with a basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of this compound can be calculated. These theoretical parameters can then be compared with experimental data for related compounds to validate the computational model. The optimized geometry provides a foundational understanding of the molecule's three-dimensional shape, which is critical for interpreting its spectroscopic and reactive properties.
Table 1: Predicted Structural Parameters of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C1-C2 | 1.52 | |
| C2-C3 | 1.51 | |
| C3=O1 | 1.22 | |
| C3-C4 | 1.53 | |
| C4-N1 | 1.48 | |
| O2-C5 | 1.35 | |
| C5=O3 | 1.21 | |
| C5-C6 | 1.50 | |
| C6-C7 | 1.53 | |
| C2-C3-O1 | 121.5 | |
| C2-C3-C4 | 116.8 | |
| O1-C3-C4 | 121.7 | |
| C3-C4-N1 | 110.2 | |
| O2-C5-O3 | 124.3 | |
| O2-C5-C6 | 110.5 | |
| O3-C5-C6 | 125.2 | |
| C5-C6-C7 | 109.5 |
Note: The data in this table is theoretical and generated for illustrative purposes based on typical DFT calculation results for similar organic molecules.
The electronic properties of a molecule are key to understanding its reactivity. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. nih.gov
Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is invaluable for predicting how the molecule will interact with other chemical species.
Table 2: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -6.78 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap | 5.55 |
Note: The data in this table is theoretical and generated for illustrative purposes based on typical DFT calculation results for similar organic molecules.
DFT calculations can also be used to predict various spectroscopic properties, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. materialsciencejournal.org This can be compared with experimental spectra to aid in the assignment of vibrational modes. Similarly, theoretical NMR chemical shifts can be calculated to help interpret experimental NMR data. These predictions are highly valuable for the structural elucidation of new compounds.
The thermodynamic properties of this compound, such as its enthalpy, entropy, and Gibbs free energy, can be calculated using DFT. semanticscholar.org These calculations are typically performed at different temperatures to understand how these properties change with varying conditions. semanticscholar.org Thermodynamic data is essential for predicting the feasibility and spontaneity of chemical reactions involving the compound. semanticscholar.org
Table 3: Predicted Thermodynamic Properties of this compound at 298.15 K
| Property | Value |
| Enthalpy (kcal/mol) | -155.4 |
| Entropy (cal/mol·K) | 95.2 |
| Gibbs Free Energy (kcal/mol) | -183.7 |
| Heat Capacity (cal/mol·K) | 45.8 |
Note: The data in this table is theoretical and generated for illustrative purposes based on typical DFT calculation results for similar organic molecules. semanticscholar.org
Molecular Mechanics and Semi-Empirical Quantum Mechanical Computations
While DFT provides a high level of accuracy, it can be computationally expensive for large systems. Molecular mechanics and semi-empirical quantum mechanical methods offer faster alternatives for exploring the conformational landscape and dynamic behavior of molecules. Molecular mechanics methods use classical physics to model the interactions between atoms, making them suitable for studying large systems and long-timescale phenomena. Semi-empirical methods, on the other hand, use a simplified quantum mechanical approach with parameters derived from experimental data, offering a balance between speed and accuracy. These methods can be used to perform initial conformational searches for this compound, with the most stable conformers then being subjected to higher-level DFT calculations for more accurate property predictions.
Molecular Docking Simulations for Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations could be employed to predict its binding affinity and interaction mode with a biological target, such as an enzyme or receptor. These simulations can provide valuable insights into the potential biological activity of the compound and guide the design of new analogues with improved properties. The process involves placing the molecule in the binding site of the target protein and using a scoring function to evaluate the strength of the interaction.
Computational Mechanistic Studies of Reaction Pathways
Computational chemistry provides a powerful lens for examining the intricate details of reaction mechanisms, offering insights into transient intermediates and high-energy transition states that are often elusive to experimental observation. While specific computational mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, a wealth of theoretical research on analogous systems, particularly the Paal-Knorr synthesis, illuminates the probable reaction pathways for this compound and its derivatives. The Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form a pyrrole (B145914), serves as a pertinent model for the intramolecular cyclization reactions that Ethyl 4-amino-3-oxobutanoate and similar β-amino ketoesters can undergo.
Density Functional Theory (DFT) has been a primary tool in elucidating the mechanistic nuances of such transformations. rgmcet.edu.in Theoretical investigations into the Paal-Knorr pyrrole synthesis have affirmed that the reaction typically proceeds through a series of well-defined steps: the initial formation of a hemiaminal, a subsequent rate-determining cyclization, and a final dehydration to yield the aromatic pyrrole ring. rgmcet.edu.in These computational models underscore the critical role of solvent molecules, particularly water, and hydrogen-bonding interactions in facilitating the proton transfer steps that are integral to the reaction mechanism. rgmcet.edu.in
One of the key insights from these computational studies is the significant reduction in the activation energy barriers for the cyclization step when mediated by solvent molecules. For the related Paal-Knorr furan (B31954) synthesis, quantum chemical calculations have quantified this effect. While the uncatalyzed cyclization is associated with a high energy barrier, the explicit participation of water molecules can lower this barrier substantially. rsc.org For instance, in the furan synthesis, a water-mediated pathway involving a hemiketal intermediate was found to be energetically more favorable. rsc.org The presence of an acid catalyst, modeled as H₃O⁺, further dramatically lowers the activation barrier for the ring-closing step. rsc.org
These findings suggest that for the intramolecular cyclization of compounds like Ethyl 4-amino-3-oxobutanoate, the reaction pathway would be highly sensitive to the reaction conditions, with protic solvents and acidic catalysis playing a crucial role in lowering the kinetic barriers to heterocycle formation.
To illustrate the impact of catalysts on the energy profile of such reactions, the following table, based on data from computational studies of the Paal-Knorr furan synthesis, showcases the calculated activation energies for the cyclization step under different conditions.
| Reaction Pathway | Catalyst | Calculated Activation Energy (kcal/mol) |
| Monoenol Pathway | Neutral (Water-mediated) | 28.9 |
| Hemiketal Pathway | Neutral (Water-mediated) | 27.1 |
| Monoenol to Dihydrofuran Derivative | H₃O⁺ (Solvent phase) | 11.5 |
| Hemiketal to Dihydroxy Dihydrofuran Derivative | H₃O⁺ (Solvent phase) | 5.5 |
This data is derived from computational studies on the Paal-Knorr furan synthesis and is presented here as an illustrative analogue for the cyclization reactions of β-amino ketoesters. rsc.org
The following table summarizes the calculated reaction energies for the formation of different heterocycles through the Paal-Knorr reaction, providing a thermodynamic perspective on these transformations.
| Heterocycle Formed | Calculated Reaction Energy (kcal/mol) |
| Furan | +3.7 (endergonic) |
| Pyrrole | -16.4 (exergonic) |
| Thiophene | -15.9 (exergonic) |
This data is based on G2MP2 level of theory calculations for the Paal-Knorr synthesis. rsc.org
Advanced Analytical Methodologies for Research and Development
The rigorous analysis of Ethyl 4-amino-3-oxobutanoate hydrochloride is fundamental in research and development to ensure its identity, purity, and stereochemical integrity. Chromatographic techniques are central to achieving this, providing the necessary resolution and sensitivity for quantitative and qualitative assessment. This section details the application of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC) in the analytical workflow of this compound.
Gas Chromatography (GC) for Quantitative Analysis and Stereoisomer Discrimination
Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, derivatization is an essential prerequisite for its analysis by GC. This process converts the polar amino and keto functional groups into less polar, more volatile derivatives suitable for GC analysis.
Quantitative Analysis:
For quantitative analysis, a derivatization step is employed, often involving acylation of the amino group and/or silylation. A common derivatizing agent is ethyl chloroformate, which reacts with the amino group to form a stable carbamate. researchgate.net The resulting derivative exhibits improved chromatographic behavior and thermal stability. researchgate.netthermofisher.com Flame Ionization Detection (FID) is typically used for quantification due to its wide linear range and high sensitivity for organic compounds. nih.govtea-science.comresearchgate.net An internal standard is incorporated to ensure accuracy and precision.
A hypothetical GC-FID method for the quantitative analysis of derivatized Ethyl 4-amino-3-oxobutanoate is outlined below.
| Parameter | Condition |
| Column | 5% Phenyl Methylpolysiloxane (e.g., TRACE TR-5) |
| Injector Temperature | 250 °C |
| Detector (FID) Temp | 280 °C |
| Oven Program | Initial 100 °C, ramp at 10 °C/min to 250 °C |
| Carrier Gas | Helium or Nitrogen |
| Derivatization Agent | Ethyl Chloroformate |
| Internal Standard | e.g., Diethyl succinate |
Stereoisomer Discrimination:
The separation of enantiomers of chiral amino compounds by GC is a significant challenge. This is typically achieved by using a chiral stationary phase. Cyclodextrin-based chiral columns are widely employed for the enantioseparation of amino acid derivatives. sigmaaldrich.com These stationary phases form transient diastereomeric complexes with the enantiomers of the derivatized analyte, leading to different retention times.
For the stereoisomer discrimination of Ethyl 4-amino-3-oxobutanoate, the compound would first be derivatized (e.g., N-trifluoroacetyl-O-methyl ester) and then injected onto a chiral GC column.
| Parameter | Condition |
| Column | Cyclodextrin-based chiral stationary phase (e.g., CHIRALDEX G-TA) |
| Injector Temperature | 230 °C |
| Detector (FID) Temp | 250 °C |
| Oven Program | Isothermal at a temperature optimized for resolution (e.g., 120-150 °C) |
| Carrier Gas | Hydrogen or Helium |
| Derivatization | Two-step: Esterification followed by acylation |
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound. Reversed-phase HPLC is the most common mode used for this type of analysis.
Purity Assessment:
To determine the purity of this compound, a reversed-phase HPLC method with UV detection is typically employed. A C8 or C18 column is used as the stationary phase, and the mobile phase usually consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govwu.ac.th The acidic nature of the mobile phase helps to ensure good peak shape for the amine-containing analyte. chromatographyonline.com Pre-column derivatization with reagents such as o-phthalaldehyde (B127526) (OPA) or phenylisothiocyanate (PITC) can be used to enhance UV absorbance and sensitivity. nih.govnih.gov
A representative RP-HPLC method for purity analysis is detailed below.
| Parameter | Condition |
| Column | C18 (e.g., Zorbax Eclipse-AAA, 5 µm, 150 x 4.6 mm) |
| Mobile Phase A | 40 mM Sodium Phosphate buffer, pH 7.8 |
| Mobile Phase B | Acetonitrile/Methanol/Water (45/45/10 v/v/v) |
| Gradient | A time-based gradient from low to high percentage of B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 338 nm (with OPA derivatization) |
Reaction Monitoring:
HPLC is an invaluable tool for monitoring the progress of chemical reactions. For the synthesis of Ethyl 4-amino-3-oxobutanoate, small aliquots of the reaction mixture can be withdrawn at different time intervals, quenched, and analyzed by HPLC. This allows for the tracking of the consumption of starting materials and the formation of the product and any by-products, enabling the optimization of reaction conditions. The same method as described for purity assessment can be utilized for reaction monitoring.
Thin-Layer Chromatography (TLC) for Qualitative Analysis and Reaction Progress
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of compounds and for monitoring the progress of reactions. researchgate.net It is particularly useful for quickly assessing the presence of starting materials, products, and by-products in a reaction mixture.
Qualitative Analysis:
For the qualitative analysis of this compound, a sample is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase. The choice of mobile phase is crucial for achieving good separation. A common solvent system for amino esters is a mixture of a non-polar solvent, a polar solvent, and an acid or base to improve spot shape. ifsc.edu.br After development, the plate is visualized. Since Ethyl 4-amino-3-oxobutanoate is not colored, a visualizing agent is required. Ninhydrin is a common choice as it reacts with the primary amine to produce a characteristic purple spot. ifsc.edu.brepfl.ch Alternatively, general-purpose stains like p-anisaldehyde or permanganate (B83412) can be used. libretexts.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes.
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | n-Butanol : Acetic Acid : Water (12:3:5) |
| Visualization | Ninhydrin spray followed by heating |
| Expected Result | A purple spot corresponding to the amino ester |
Reaction Progress Monitoring:
TLC is highly effective for monitoring the progress of a synthesis. thieme.de By spotting the reaction mixture alongside the starting material and, if available, the pure product on the same TLC plate, one can visually track the disappearance of the starting material spot and the appearance of the product spot over time. This provides a quick and straightforward way to determine if a reaction is complete. mdpi.com
Future Research Trajectories for this compound
This compound, a key intermediate in organic synthesis, is poised for significant advancements in its preparation and application. Emerging research is focused on enhancing the efficiency and sustainability of its synthesis, exploring novel catalytic transformations, and expanding its utility into diverse scientific fields. These future directions promise to unlock the full potential of this versatile chemical building block.
Future Directions and Emerging Research Opportunities
Development of More Efficient and Sustainable Synthetic Routes
The pursuit of green chemistry principles is driving research towards more environmentally benign and economically viable methods for synthesizing Ethyl 4-amino-3-oxobutanoate hydrochloride. Current synthetic strategies often involve multiple steps and the use of hazardous reagents. Future research will likely focus on the development of streamlined, one-pot syntheses that minimize waste and energy consumption. The exploration of bio-based starting materials and renewable solvents will be crucial in reducing the environmental footprint of its production. Furthermore, the implementation of continuous flow chemistry could offer significant advantages in terms of safety, scalability, and product consistency.
Key areas of focus for sustainable synthesis include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product.
Renewable Feedstocks: Investigating the use of biomass-derived starting materials to replace petroleum-based precursors.
Green Solvents: Utilizing water, supercritical fluids, or ionic liquids to replace volatile and toxic organic solvents.
Exploration of Novel Catalytic Systems for Selective Transformations
The development of novel catalytic systems is a cornerstone of modern organic chemistry, and its application to the transformations of this compound holds immense promise. Future research will likely concentrate on the design and application of catalysts that can achieve high levels of chemo-, regio-, and stereoselectivity. This includes the use of transition metal catalysts, organocatalysts, and biocatalysts to effect challenging transformations. For instance, the asymmetric reduction of the keto group or the stereoselective functionalization of the amino group could provide access to a wide range of chiral building blocks for the synthesis of pharmaceuticals and other bioactive molecules.
| Catalyst Type | Potential Application in this compound Chemistry | Desired Outcome |
| Transition Metal Catalysts | Cross-coupling reactions, hydrogenations | Formation of C-C and C-N bonds, selective reductions |
| Organocatalysts | Asymmetric transformations | Enantioselective synthesis of chiral derivatives |
| Biocatalysts (Enzymes) | Reductions, transaminations | Highly selective and environmentally friendly transformations |
Design and Synthesis of Structurally Diversified Derivatives with Enhanced Functionality
The inherent reactivity of this compound makes it an ideal scaffold for the synthesis of a diverse array of derivatives. Future research will focus on the strategic modification of its structure to generate novel compounds with enhanced or entirely new functionalities. This could involve the introduction of different functional groups at the amino, keto, or ester moieties. The resulting library of compounds could then be screened for a variety of applications, including medicinal chemistry, agrochemicals, and materials science. The development of high-throughput synthesis and screening methods will be instrumental in accelerating the discovery of new lead compounds.
Interdisciplinary Research in Chemical Biology and Materials Science
The unique structural features of this compound make it an attractive candidate for applications in interdisciplinary fields such as chemical biology and materials science. In chemical biology, its derivatives could be developed as molecular probes to study biological processes or as building blocks for the synthesis of novel bioconjugates. In materials science, the incorporation of this compound into polymers or other materials could impart new properties, such as enhanced thermal stability, biodegradability, or specific binding capabilities. Collaborative research efforts between synthetic chemists, biologists, and materials scientists will be essential to fully explore these exciting possibilities.
Advanced Predictive Modeling through Integrated Theoretical and Experimental Approaches
The integration of computational modeling with experimental studies offers a powerful approach to accelerate research and development. In the context of this compound, theoretical methods such as Density Functional Theory (DFT) can be used to predict its reactivity, spectroscopic properties, and the mechanisms of its reactions. This information can then be used to guide the design of new experiments and to rationalize observed outcomes. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of its derivatives with their biological activity or material properties, thereby facilitating the design of new compounds with improved performance. This synergistic approach will undoubtedly play a crucial role in shaping the future of research on this important chemical intermediate.
Q & A
Q. What are the standard laboratory synthesis protocols for Ethyl 4-amino-3-oxobutanoate hydrochloride?
The compound is typically synthesized via condensation reactions or esterification of precursor molecules. For example:
- Condensation with amines : Ethyl 4-chloro-3-oxobutanoate (a structural analog) reacts with amines under mild acidic conditions to introduce the amino group. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like imines or over-oxidation .
- Esterification : 4-Amino-3-oxobutanoic acid can be esterified with ethanol in the presence of HCl gas, yielding the hydrochloride salt. Purity is ensured by recrystallization in anhydrous solvents .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- 1H NMR : The oxo (C=O) and amino (NH2) groups produce distinct peaks. For example, the β-keto ester moiety shows a singlet near δ 3.5 ppm, while the ethyl ester group appears as a triplet near δ 1.2 ppm. Aromatic protons (if present in analogs) appear in the δ 6.5–8.0 ppm range .
- IR Spectroscopy : Strong absorption bands for C=O (1700–1750 cm⁻¹) and NH2 (3300–3500 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks at m/z 167.63 (M+H⁺) and fragmentation patterns validate the structure .
Q. What are the critical storage and handling protocols for this compound?
- Store at 4°C in airtight containers to prevent hydrolysis of the ester group. For long-term storage (>1 month), keep at -20°C with desiccants to avoid moisture absorption .
- Use inert atmospheres (N2 or Ar) during reactions to minimize oxidation of the amino group .
Advanced Research Questions
Q. How do steric and electronic effects of the amino and oxo groups influence reactivity in nucleophilic substitutions?
- The β-keto ester group (C=O adjacent to the ester) enhances electrophilicity at the α-carbon, facilitating nucleophilic attacks (e.g., by amines or hydrazines). However, steric hindrance from the ethyl ester group may reduce reaction rates.
- The amino group (NH2) can act as a weak base, requiring protonation in acidic media to prevent undesired side reactions (e.g., self-condensation). Computational studies (DFT) are recommended to map charge distribution and predict reactive sites .
Q. How can researchers resolve contradictions in NMR data when analyzing reaction intermediates?
- Unexpected peaks : If additional signals appear (e.g., δ 4.5–5.5 ppm), assess for impurities like unreacted starting materials or hydrolysis byproducts (e.g., 4-amino-3-oxobutanoic acid). Use column chromatography (silica gel, ethyl acetate/hexane) for purification .
- Stereochemical ambiguity : For chiral analogs, employ chiral shift reagents (e.g., Eu(hfc)₃) or 2D NMR (COSY, HSQC) to resolve enantiomeric signals .
Q. What strategies optimize yield in multi-step syntheses involving this compound?
- Stepwise monitoring : Use TLC or LC-MS after each step to track intermediate formation. For example, monitor the disappearance of the chloro group (from precursors like ethyl 4-chloro-3-oxobutanoate) using halogen-specific detectors .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may require neutralization of HCl byproducts to prevent equipment corrosion .
Data-Driven Methodological Insights
Critical Analysis of Contradictions
- Biological Activity Claims : While some analogs (e.g., ethyl 4-(3-chlorophenyl)-3-oxobutanoate) show bioactivity, Ethyl 4-amino-3-oxobutanoate HCl lacks validated pharmacological data. Researchers must distinguish between structural analogs and the target compound when interpreting bioassay results .
- Synthetic Byproducts : Hydrolysis of the ester group under basic conditions can yield 4-amino-3-oxobutanoic acid, which may skew analytical results. Always confirm pH stability before designing experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
